1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D conformation of the molecule could have significant effects on its properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the triazole ring might participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
Compounds featuring the 1,2,3-triazole moiety have been extensively studied for their synthesis techniques and potential as biological inhibitors. For instance, isatin 1,2,3-triazoles have been investigated for their inhibitory activity against caspase-3, revealing potent inhibitors with competitive mechanisms against this crucial enzyme involved in apoptosis (Yang Jiang & Trond Vidar Hansen, 2011). This suggests potential therapeutic applications in diseases where caspase-3 plays a key role.
Organic Synthesis
The 1,2,3-triazole moiety, akin to the one in the queried compound, is a focal point in the development of new synthetic methodologies. For example, regiocontrolled synthesis methods have been developed to produce polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, showcasing the versatility of sulfonyl-1,2,3-triazoles in organic synthesis (T. Miura et al., 2013). These methodologies highlight the compound's utility in constructing complex and biologically relevant structures.
Catalysis and Chemical Transformations
The utility of 1,2,3-triazole derivatives extends into catalysis, where they serve as precursors or intermediates in various chemical transformations. For instance, nickel-catalyzed denitrogenative alkyne insertion reactions involving N-sulfonyl-1,2,3-triazoles have been explored for the synthesis of substituted pyrroles, demonstrating the compound's role in facilitating complex reactions (T. Miura, M. Yamauchi, & M. Murakami, 2009). These reactions are pivotal for the development of new synthetic pathways and the creation of novel organic molecules.
Anticancer Potential
Research on sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties has shown promising anticancer activity, suggesting that compounds with a similar structural framework could serve as potential anticancer agents. These studies involve computational, in silico, and in vitro evaluations to determine their effectiveness against cancer cell lines (S. Murugavel et al., 2019). Such research underscores the importance of the 1,2,3-triazole scaffold in the design and development of new therapeutic agents.
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
Properties
IUPAC Name |
1-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-19-10-6-7-11-20(19)28(25,26)23-13-12-17(14-23)24-15-18(21-22-24)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAQIHBVBVUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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